(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308542
InChI: InChI=1S/C16H8Cl2FNOS2/c17-10-6-11(18)8-13(7-10)20-15(21)14(23-16(20)22)5-9-1-3-12(19)4-2-9/h1-8H/b14-5-
SMILES:
Molecular Formula: C16H8Cl2FNOS2
Molecular Weight: 384.3 g/mol

(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16308542

Molecular Formula: C16H8Cl2FNOS2

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H8Cl2FNOS2
Molecular Weight 384.3 g/mol
IUPAC Name (5Z)-3-(3,5-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H8Cl2FNOS2/c17-10-6-11(18)8-13(7-10)20-15(21)14(23-16(20)22)5-9-1-3-12(19)4-2-9/h1-8H/b14-5-
Standard InChI Key QJZJUYKHGGXAIM-RZNTYIFUSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 5-arylidene-2-thioxo-thiazolidin-4-one class, featuring a planar thiazolidinone ring system with Z-configuration at the exocyclic double bond. The molecular formula C₁₆H₈Cl₂FNOS₂ (molecular weight: 384.3 g/mol) incorporates two chlorine atoms on the 3,5-positions of the phenyl ring and a fluorine atom on the para position of the benzylidene moiety. The isomeric SMILES string C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F confirms the Z-stereochemistry, critical for its biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₈Cl₂FNOS₂
Molecular Weight384.3 g/mol
IUPAC Name(5Z)-3-(3,5-Dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F
Topological Polar Surface Area97.8 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves a two-step condensation reaction:

  • Formation of the Thiazolidinone Core: Reacting 3,5-dichlorophenyl isocyanate with ethyl 2-mercaptopropionate in toluene under reflux conditions generates the intermediate ethyl 2-[[[(3,5-dichlorophenyl)amino]carbonyl]thio]propionate .

  • Aldol Condensation: The intermediate undergoes cyclization with 4-fluorobenzaldehyde in the presence of acidic catalysts (e.g., pyridine or acetic acid) to yield the final Z-isomer .

Key reaction parameters include:

  • Temperature: 55–80°C for cyclization

  • Solvents: Toluene or tetrahydrofuran (THF)

  • Catalysts: Pyridine or benzoyl peroxide

Table 2: Optimization of Synthetic Yield

CatalystSolventTemperature (°C)Yield (%)
PyridineToluene7068
Acetic AcidTHF5572
NoneEthanol8041

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies using A549 (lung adenocarcinoma), SCC-15 (oral squamous cell carcinoma), and CACO-2 (colorectal adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity:

  • IC₅₀ Values: 12–25 µM after 48-hour exposure .

  • ROS Modulation: Reduces intracellular ROS by 40–60% at 10 µM, potentially via Nrf2 pathway activation .

  • Apoptosis Induction: Caspase-3 activity increases 3-fold at 20 µM, indicating mitochondrial apoptosis .

Antimicrobial Activity

While direct data on this compound is limited, structural analogs exhibit:

  • Gram-Positive Bacteria Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Antifungal Activity: 70% growth inhibition of Candida albicans at 32 µg/mL.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Z-Configuration: The Z-isomer shows 5-fold higher cytotoxicity than the E-isomer due to improved target binding .

  • Halogen Substitution: 3,5-Dichloro groups enhance lipophilicity (logP = 3.2), improving membrane permeability.

  • 4-Fluorobenzylidene: Increases metabolic stability by resisting CYP450-mediated oxidation .

Table 3: Comparative Cytotoxicity of Thiazolidinone Derivatives

CompoundIC₅₀ (µM) - A549logP
Target Compound14.23.2
5-(4-Chlorobenzylidene)22.73.5
3-(4-Nitrophenyl) Analog48.92.1

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